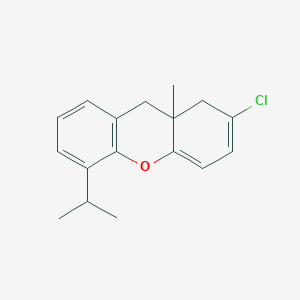
2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene is a chemical compound with the molecular formula C17H19ClO It is known for its unique structure, which includes a xanthene core substituted with a chlorine atom, a methyl group, and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a xanthene derivative followed by alkylation to introduce the methyl and isopropyl groups. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like aluminum chloride or ferric chloride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Hydroxylated, aminated, or alkoxylated derivatives
Applications De Recherche Scientifique
2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene involves its interaction with specific molecular targets and pathways. The chlorine atom and other substituents on the xanthene core play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-9A-methyl-1,9-dihydroxanthene
- 2-Chloro-9A-methyl-5-(propan-2-YL)-1,9-dihydroxanthene
Uniqueness
2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
61201-69-2 |
|---|---|
Formule moléculaire |
C17H19ClO |
Poids moléculaire |
274.8 g/mol |
Nom IUPAC |
2-chloro-9a-methyl-5-propan-2-yl-1,9-dihydroxanthene |
InChI |
InChI=1S/C17H19ClO/c1-11(2)14-6-4-5-12-9-17(3)10-13(18)7-8-15(17)19-16(12)14/h4-8,11H,9-10H2,1-3H3 |
Clé InChI |
SVHAUAVYUFZJPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC2=C1OC3=CC=C(CC3(C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



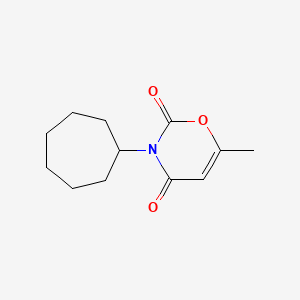
![magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide](/img/structure/B14588562.png)
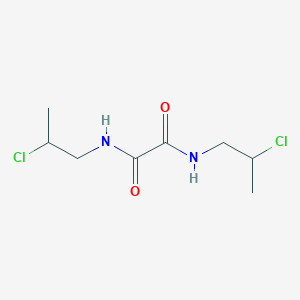
![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14588572.png)
![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)
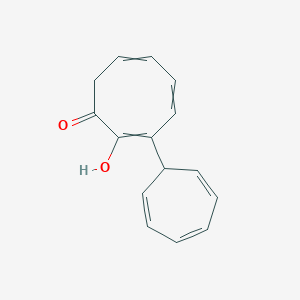

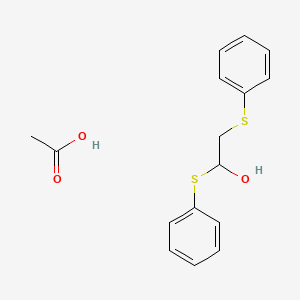

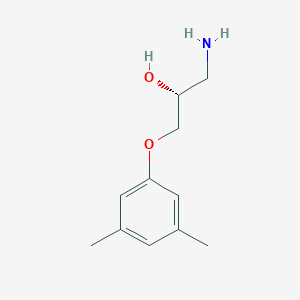
![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)


